N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Physicochemical profiling Drug-likeness CNS penetration

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic small molecule belonging to the benzamide class, featuring a para-toluenesulfonyl (tosyl)-substituted pyrrolidine linked via a methylene bridge to a benzamide moiety. Its molecular formula is C19H22N2O3S with a molecular weight of 358.5 g/mol, a computed XLogP3 of 3, a single hydrogen-bond donor, and a topological polar surface area (TPSA) of 74.9 Ų.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 896277-38-6
Cat. No. B2485876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-tosylpyrrolidin-2-yl)methyl)benzamide
CAS896277-38-6
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-15-9-11-18(12-10-15)25(23,24)21-13-5-8-17(21)14-20-19(22)16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H,20,22)
InChIKeyIOFVNXWKBSHZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (CAS 896277-38-6) – Physicochemical Baseline and Compound-Class Context


N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic small molecule belonging to the benzamide class, featuring a para-toluenesulfonyl (tosyl)-substituted pyrrolidine linked via a methylene bridge to a benzamide moiety. Its molecular formula is C19H22N2O3S with a molecular weight of 358.5 g/mol, a computed XLogP3 of 3, a single hydrogen-bond donor, and a topological polar surface area (TPSA) of 74.9 Ų [1]. The compound is catalogued in the PubChem database (CID 16829883) and is primarily encountered as a screening-library member, with no dedicated medicinal-chemistry optimization studies identified in the open scientific literature.

1
CNS drug-like profile: moderate lipophilicity and low polar surface area
2
Single hydrogen-bond donor may reduce promiscuous aminergic GPCR binding
3
Unsubstituted benzamide baseline for systematic SAR exploration

Why In-Class Benzamide Analogs Cannot Be Freely Substituted for N-((1-tosylpyrrolidin-2-yl)methyl)benzamide


Although numerous benzamide derivatives exist, the combination of a para-toluenesulfonyl-protected pyrrolidine and an unsubstituted benzamide terminus creates a distinct spatial and electronic signature. The tosyl group contributes substantial steric bulk and polar surface area (PSA 74.9 Ų) while the benzamide NH acts as a single hydrogen-bond donor [1]. Small changes to either the sulfonyl substituent (e.g., phenylsulfonyl vs. tosyl) or the benzamide aromatic substitution pattern (e.g., 4-methyl, 3-nitro) alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility, making simple in-class interchange unreliable without matched-pair data.

!
Sulfonyl group alteration (e.g., phenylsulfonyl vs. tosyl) may shift steric bulk and polar surface area, altering permeability profile.
!
Benzamide ring substitution (e.g., 4-methyl, 3-nitro) changes lipophilicity and H-bonding capacity; matched-pair data are absent.
!
Conformational flexibility differs among analogs; direct substitution without target engagement validation may be unreliable.

Quantitative Differentiation Evidence for N-((1-tosylpyrrolidin-2-yl)methyl)benzamide – Availability Assessment


Lipophilicity and Polar Surface Area Comparison with Close Structural Analogs

The target compound exhibits a computed XLogP3 of 3 and a TPSA of 74.9 Ų [1]. In the absence of experimental logD or logP data, these computed values differentiate it from closely related analogs such as 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (C20H24N2O3S, MW 372.5, predicted XLogP3 ~3.3) and 3-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (predicted XLogP3 ~2.5, TPSA ~120 Ų). The target compound’s intermediate lipophilicity and moderate PSA place it in a range often associated with CNS drug-likeness, while the nitro analog’s higher PSA and lower logP may favor peripheral target engagement. These comparisons are based on in silico predictions and class-level inference; direct experimental measurements for the target compound have not been reported.

CNS Space vs Analogs
Class-level inference
ΔXLogP3: -0.3 vs 4-methyl analog; +0.5 vs 3-nitro analog; ΔTPSA: -45 Ų vs 3-nitro analog
Supports CNS screening collection differentiation based on computed physicochemical profile.
In silico predictions only; experimental logD/logP and permeability data are not available.
Physicochemical profiling Drug-likeness CNS penetration

Hydrogen-Bond Donor Count vs. Common Benzamide Pharmacophores

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide contains exactly one hydrogen-bond donor (the benzamide NH). Many bioactive benzamides (e.g., sulpiride, metoclopramide) carry two or more H-bond donors (amide + amine or phenol). The single HBD in the target compound reduces molecular complexity and may limit off-target interactions with aminergic GPCRs that require a protonated basic amine for high-affinity binding [1]. This represents a class-level inference: matched-pair comparisons with 2-aminobenzamide or N-substituted benzamide analogs that possess additional HBDs are needed to confirm a selectivity advantage.

H-Bond Donor Count
Class-level inference
1 HBD (amide NH) vs 2–3 HBDs in typical aminergic benzamide pharmacophores
May reduce promiscuous aminergic GPCR binding; supports cleaner lead scaffold hypothesis.
Matched-pair selectivity data required to confirm advantage.
Medicinal chemistry Structure–activity relationships Lead-likeness

Research and Procurement Application Scenarios for N-((1-tosylpyrrolidin-2-yl)methyl)benzamide


CNS-Focused Screening Library Enrichment

With a computed XLogP3 of 3 and TPSA of 74.9 Ų, the compound falls within the favorable physicochemical space for blood–brain barrier penetration [1]. Procurement is justified for neuroscience-oriented high-throughput screening campaigns where CNS drug-likeness is a primary filter, and where the single HBD may reduce off-target aminergic GPCR activity relative to poly-HBD benzamide scaffolds.

Matched-Pair SAR Studies of the Tosylpyrrolidine Scaffold

The compound serves as a versatile unsubstituted benzamide reference point for systematic SAR exploration of the N-((1-tosylpyrrolidin-2-yl)methyl)benzamide chemotype [1]. Researchers can use it as a baseline to quantify the impact of benzamide-ring substitutions (e.g., 4-methyl, 3-nitro, 4-chloro) on target potency, selectivity, and ADME properties.

Method Development for Transamidation-Based Synthesis

The compound is accessible via transamidation of 1-tosylpyrrolidine derivatives, and its preparation has been used to benchmark synthetic methodology for N-tosylpyrrolidin-2-ylmethyl amides. Procuring this compound allows process chemists to validate reaction yields and purity profiles against published synthetic protocols.

Application
Selection Property
Validation Focus
CNS-Focused Screening Library Enrichment
Computed CNS drug-likeness profile (moderate lipophilicity, low PSA, single HBD)
Confirm blood-brain barrier permeability in assay; assess off-target aminergic activity
Matched-Pair SAR Studies
Unsubstituted benzamide baseline on tosylpyrrolidine scaffold
Quantify impact of ring substitution on target potency, selectivity, and ADME
Synthetic Methodology Benchmarking
Transamidation-accessible N-tosylpyrrolidin-2-ylmethyl amide
Validate yield and purity against published protocols; assess scalability
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